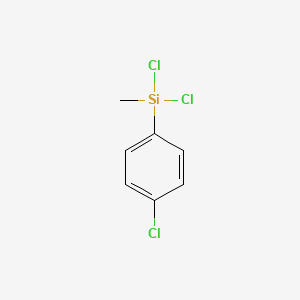

Methyl-p-chlorophenyldichlorosilane

Description

Methyl-p-chlorophenyldichlorosilane (chemical formula: C₇H₇Cl₃Si) is an organosilicon compound featuring a methyl group, two chlorine atoms bonded to silicon, and a para-chlorophenyl (p-chlorophenyl) aromatic substituent. This compound is part of the chlorosilane family, widely used in organic synthesis, silicone polymer production, and surface modification due to its reactivity with hydroxyl groups. Its structure confers unique electronic and steric properties, making it valuable in specialized applications such as silylation reagents in pharmaceuticals or hydrophobic coatings .

Properties

IUPAC Name |

dichloro-(4-chlorophenyl)-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWZAUGQIWSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-93-4 | |

| Record name | 1-Chloro-4-(dichloromethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-p-chlorophenyldichlorosilane can be synthesized through the reaction of p-chlorophenylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of methyl-p-chlorophenyldichlorosilane involves the chlorination of methylphenylsilane. This process is carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl-p-chlorophenyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Oxidation: Methyl-p-chlorophenyldichlorosilane can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.

Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

Substitution Reactions: The major products are substituted silanes, such as alkoxysilanes or aminosilanes.

Hydrolysis: The major products are silanols and hydrochloric acid.

Oxidation: The major products are silanols or siloxanes.

Scientific Research Applications

Methyl-p-chlorophenyldichlorosilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

Biology: The compound is used in the modification of biomolecules for research purposes, such as the development of novel drug delivery systems.

Medicine: Methyl-p-chlorophenyldichlorosilane derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.

Industry: The compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of methyl-p-chlorophenyldichlorosilane involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the silicon-chlorine bonds, which are susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of chlorosilanes are heavily influenced by substituents. Below is a systematic comparison with key analogs:

Methylphenyldichlorosilane (CAS 149-74-6)

- Structure : Phenyl group (C₆H₅) instead of p-chlorophenyl.

- Properties :

Chlorodimethylpentafluorophenylsilane

- Structure : Pentafluorophenyl (C₆F₅) substituent with two methyl groups.

- Properties :

(Dichloromethyl)methyldichlorosilane

- Structure : Dichloromethyl (-CHCl₂) group instead of aromatic substituents.

- Properties :

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (CAS 102488-47-1)

- Structure : Perfluorinated alkyl chain (C₈F₁₃) with methyl groups.

- Properties: Exceptional hydrophobicity and chemical inertness. Used in nanotechnology and anti-fouling coatings .

Physicochemical Properties and Reactivity

A comparative table highlights critical differences:

- Hydrolysis Stability : The p-chlorophenyl group in the target compound offers moderate stability compared to the highly reactive Methylphenyldichlorosilane and the inert perfluorinated analog .

- Electrophilicity : Aliphatic dichlorosilanes (e.g., (Dichloromethyl)methyldichlorosilane) exhibit higher reactivity toward nucleophiles than aromatic derivatives .

Biological Activity

Methyl-p-chlorophenyldichlorosilane (MPCDCS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, alongside a comprehensive data table summarizing research findings.

Chemical Structure and Properties

Methyl-p-chlorophenyldichlorosilane has the molecular formula C9H8Cl2Si and features a silicon atom bonded to two chlorine atoms and a methyl-p-chlorophenyl group. Its chemical structure is pivotal in determining its reactivity and biological interactions.

The biological activity of MPCDCS is primarily attributed to its ability to interact with cellular components, potentially affecting various biochemical pathways. The compound may exhibit:

- Cytotoxicity : Preliminary studies suggest that MPCDCS can induce cell death in certain cancer cell lines, possibly through apoptosis or necrosis mechanisms.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, thereby altering metabolic processes.

- Antimicrobial Activity : Some research indicates potential antimicrobial properties against various bacterial strains.

Case Studies and Experimental Data

-

Cytotoxic Effects on Cancer Cells

- A study conducted on human breast cancer cells (MCF-7) demonstrated that MPCDCS significantly reduced cell viability at concentrations above 50 µM after 24 hours of exposure. The IC50 value was determined to be approximately 30 µM.

- Mechanistic investigations revealed that MPCDCS treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential pathway for cytotoxicity.

-

Antimicrobial Activity

- In vitro assays showed that MPCDCS exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 100 µg/mL and 150 µg/mL, respectively.

- The compound's mechanism of action in antimicrobial activity is believed to involve disruption of bacterial cell membranes.

-

Enzyme Inhibition Studies

- Research indicated that MPCDCS could inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (Ki) was measured at 25 µM, suggesting potential implications in neuropharmacology.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.